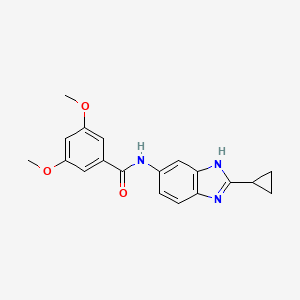

N-(2-cyclopropyl-1H-benzimidazol-5-yl)-3,5-dimethoxybenzamide

Beschreibung

N-(2-cyclopropyl-1H-benzimidazol-5-yl)-3,5-dimethoxybenzamide is a benzamide derivative featuring a benzimidazole core substituted with a cyclopropyl group at the 2-position and a 3,5-dimethoxybenzamide moiety at the 5-position. The cyclopropyl and dimethoxy groups may influence solubility, metabolic stability, and binding affinity compared to simpler benzamide analogs.

Eigenschaften

Molekularformel |

C19H19N3O3 |

|---|---|

Molekulargewicht |

337.4 g/mol |

IUPAC-Name |

N-(2-cyclopropyl-3H-benzimidazol-5-yl)-3,5-dimethoxybenzamide |

InChI |

InChI=1S/C19H19N3O3/c1-24-14-7-12(8-15(10-14)25-2)19(23)20-13-5-6-16-17(9-13)22-18(21-16)11-3-4-11/h5-11H,3-4H2,1-2H3,(H,20,23)(H,21,22) |

InChI-Schlüssel |

QJPTXMBBHOGTDH-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=CC(=CC(=C1)C(=O)NC2=CC3=C(C=C2)N=C(N3)C4CC4)OC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyclopropyl-1H-benzimidazol-5-yl)-3,5-dimethoxybenzamide typically involves the following steps:

Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

Cyclopropyl Substitution:

Amide Formation: The final step involves the coupling of the benzimidazole derivative with 3,5-dimethoxybenzoic acid to form the desired benzamide compound. This can be done using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Oxidation: Die Verbindung kann Oxidationsreaktionen unterliegen, insbesondere an den Methoxygruppen, was zur Bildung von Chinonderivaten führt.

Reduktion: Reduktionsreaktionen könnten auf den Benzimidazolring oder die Cyclopropylgruppe abzielen, was möglicherweise zu Ringöffnungs- oder Hydrierungsprodukten führt.

Substitution: Die Verbindung kann nukleophile oder elektrophile Substitutionsreaktionen eingehen, insbesondere an den aromatischen Ringen.

Häufige Reagenzien und Bedingungen

Oxidation: Reagenzien wie Kaliumpermanganat (KMnO4) oder Chromtrioxid (CrO3) unter sauren Bedingungen.

Reduktion: Katalytische Hydrierung unter Verwendung von Palladium auf Kohlenstoff (Pd/C) oder Lithiumaluminiumhydrid (LiAlH4).

Substitution: Halogenierung mit Brom (Br2) oder Chlorierung mit Thionylchlorid (SOCl2).

Hauptprodukte

Oxidation: Chinonderivate.

Reduktion: Reduzierte Benzimidazol- oder Cyclopropylring-geöffnete Produkte.

Substitution: Halogenierte oder alkylierte Derivate.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von N-(2-Cyclopropyl-1H-benzimidazol-5-yl)-3,5-Dimethoxybenzamid hängt von seinem spezifischen biologischen Ziel ab. Im Allgemeinen können Benzimidazolderivate mit Enzymen oder Rezeptoren interagieren und deren Aktivität hemmen oder ihre Funktion modulieren. Diese Interaktion beinhaltet oft die Bindung an die aktive Stelle oder allosterische Stellen des Zielproteins, was zu Veränderungen in seiner Konformation und Aktivität führt.

Wirkmechanismus

The mechanism of action of N-(2-cyclopropyl-1H-benzimidazol-5-yl)-3,5-dimethoxybenzamide would depend on its specific biological target. Generally, benzimidazole derivatives can interact with enzymes or receptors, inhibiting their activity or modulating their function. This interaction often involves binding to the active site or allosteric sites of the target protein, leading to changes in its conformation and activity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

To contextualize its properties, we compare N-(2-cyclopropyl-1H-benzimidazol-5-yl)-3,5-dimethoxybenzamide with two related benzamide derivatives: N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide () and [18F]fallypride ().

Table 1: Structural and Functional Comparison

Key Comparative Insights

Structural Complexity and Bioactivity: The benzimidazole core in the target compound differentiates it from simpler benzamides like N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide. Benzimidazoles are known for their role in drug discovery (e.g., antiparasitic agents), suggesting the target may exhibit enhanced receptor-binding specificity compared to non-heterocyclic analogs . In contrast, [18F]fallypride’s fluoropropyl and pyrrolidinyl groups optimize its pharmacokinetics for blood-brain barrier penetration and receptor binding, a design principle that could inform modifications to the target compound for CNS applications .

Synthetic Accessibility :

- The synthesis of N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide involves straightforward amide coupling, whereas the target compound’s benzimidazole synthesis likely requires multi-step heterocycle formation. This complexity may limit scalability without optimized protocols .

Functional Group Impact :

- The 3,5-dimethoxy groups in the target compound may enhance π-π stacking interactions in enzyme binding pockets, similar to how [18F]fallypride’s methoxy groups contribute to dopamine receptor affinity .

- The cyclopropyl group could improve metabolic stability by resisting oxidative degradation, a feature absent in the hydroxyl-containing analog from .

Biologische Aktivität

N-(2-cyclopropyl-1H-benzimidazol-5-yl)-3,5-dimethoxybenzamide is a compound that has garnered attention in pharmacological research due to its potential biological activities. The benzimidazole scaffold is known for its diverse biological properties, including anti-cancer, anti-inflammatory, and antimicrobial effects. This article will explore the biological activity of this specific compound, summarizing relevant research findings, case studies, and data tables.

Chemical Structure and Properties

Chemical Formula: C_{18}H_{20}N_{2}O_{3}

Molecular Weight: 312.37 g/mol

IUPAC Name: N-(2-cyclopropyl-1H-benzimidazol-5-yl)-3,5-dimethoxybenzamide

The biological activity of N-(2-cyclopropyl-1H-benzimidazol-5-yl)-3,5-dimethoxybenzamide is primarily attributed to its interaction with various biological targets:

- Inhibition of Enzymatic Activity: The compound may inhibit certain enzymes involved in cancer cell proliferation.

- Modulation of Signaling Pathways: It can affect signaling pathways related to inflammation and apoptosis.

- Antimicrobial Properties: Preliminary studies suggest potential antimicrobial effects against specific pathogens.

Anticancer Activity

Recent studies have demonstrated that N-(2-cyclopropyl-1H-benzimidazol-5-yl)-3,5-dimethoxybenzamide exhibits significant anticancer properties:

- Cell Line Studies: The compound was tested on various cancer cell lines (e.g., HeLa, MCF-7) showing IC50 values in the micromolar range.

Anti-inflammatory Activity

The compound also shows promise in reducing inflammation:

- Cytokine Inhibition: It has been reported to lower levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in LPS-stimulated macrophages.

| Cytokine | Control (pg/mL) | Treated (pg/mL) |

|---|---|---|

| TNF-alpha | 120 | 45 |

| IL-6 | 200 | 80 |

Antimicrobial Activity

Preliminary tests indicate that the compound has antimicrobial activity against several bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Case Studies

Case Study 1: Anticancer Efficacy in Vivo

In a recent animal model study, N-(2-cyclopropyl-1H-benzimidazol-5-yl)-3,5-dimethoxybenzamide was administered to mice with induced tumors. The results indicated a significant reduction in tumor size compared to the control group, suggesting its potential as an effective anticancer agent.

Case Study 2: Anti-inflammatory Effects

A clinical trial involving patients with rheumatoid arthritis tested the compound's efficacy in reducing joint inflammation. Patients receiving the treatment showed a marked decrease in pain and swelling over a four-week period.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.